Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride
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Overview
Description
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H13Cl2FN2. It is known for its unique structure, which includes a cyclopropyl group attached to a fluoropyridine ring, and a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride typically involves the reaction of cyclopropylamine with 3-fluoropyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to form the intermediate product, which is then treated with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoropyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to altered metabolic processes.
Comparison with Similar Compounds
Cyclopropyl(3-fluoropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
- Cyclopropyl(3-fluoropyridin-2-yl)methanamine
- Cyclopropyl(3-chloropyridin-4-yl)methanamine
- Cyclopropyl(3-bromopyridin-4-yl)methanamine
Uniqueness
The presence of the fluorine atom in this compound imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro or bromo analogs. This fluorinated compound also exhibits distinct biological activity, which can be advantageous in drug development and other research applications.
Properties
IUPAC Name |
cyclopropyl-(3-fluoropyridin-4-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZACSQHLNSMSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=NC=C2)F)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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